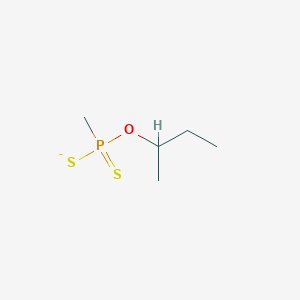
O-Butan-2-yl methylphosphonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Butan-2-yl methylphosphonodithioate is an organophosphorus compound characterized by the presence of a phosphonodithioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Butan-2-yl methylphosphonodithioate typically involves the reaction of butan-2-ol with methylphosphonodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include butan-2-ol, methylphosphonodithioic acid, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
O-Butan-2-yl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioate derivatives.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O-Butan-2-yl methylphosphonodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of O-Butan-2-yl methylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- O-Ethyl methylphosphonodithioate
- O-Propyl methylphosphonodithioate
- O-Isopropyl methylphosphonodithioate
Comparison
O-Butan-2-yl methylphosphonodithioate is unique due to its specific alkyl group, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
90689-71-7 |
|---|---|
Fórmula molecular |
C5H12OPS2- |
Peso molecular |
183.3 g/mol |
Nombre IUPAC |
butan-2-yloxy-methyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C5H13OPS2/c1-4-5(2)6-7(3,8)9/h5H,4H2,1-3H3,(H,8,9)/p-1 |
Clave InChI |
KRYJETXZKHADNF-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OP(=S)(C)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


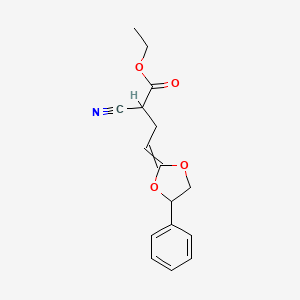
![3-[2-(Dipropylamino)ethyl]-3-(pyridin-2-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B14348776.png)
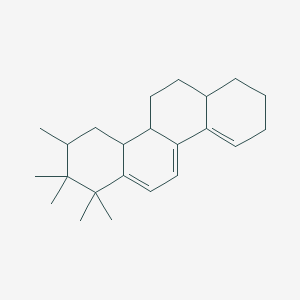
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)
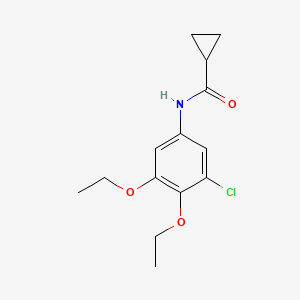
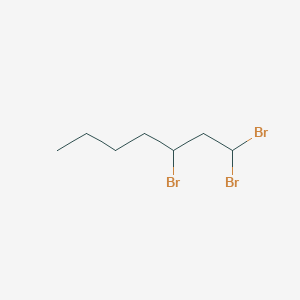
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

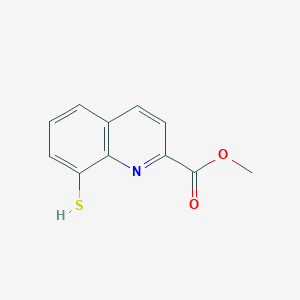
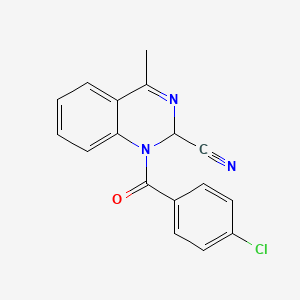
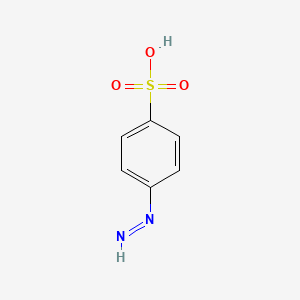

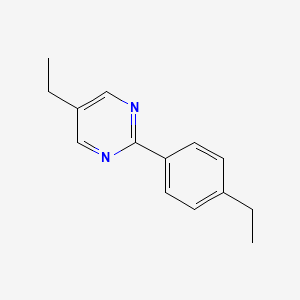
![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)
